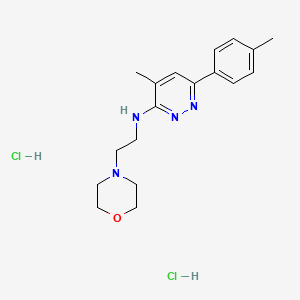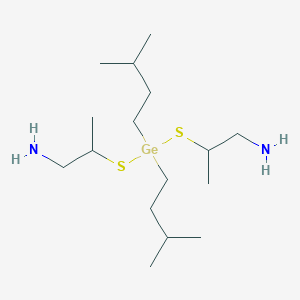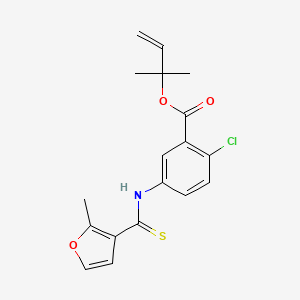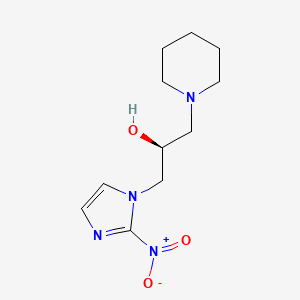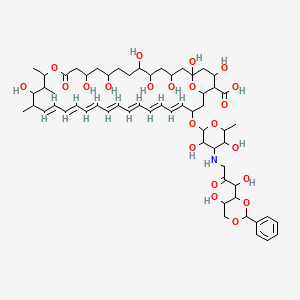
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is a derivative of amphotericin B, a well-known antifungal polyene macrolide antibiotic. This compound is characterized by the presence of a benzylidene group attached to the fructosyl moiety, which modifies its chemical and biological properties. Amphotericin B and its derivatives are primarily used to treat fungal infections due to their ability to bind to ergosterol in fungal cell membranes, leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are protected using benzylidene to form 4,6-O-benzylidene-D-fructose.
Formation of Glycosidic Bond: The protected fructose is then reacted with amphotericin B under specific conditions to form the glycosidic bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Protection: Efficient protection of hydroxyl groups in fructose.
Optimized Glycosidation: Controlled reaction conditions to ensure the formation of the desired glycosidic bond.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzylidene group or other functional groups.
Substitution: The benzylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosidation reactions and the effects of benzylidene protection.
Biology: Investigated for its interactions with fungal cell membranes and its antifungal properties.
Medicine: Explored for its potential as an antifungal agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B involves its interaction with ergosterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing leakage of cellular ions and ultimately cell death. The benzylidene group may influence the compound’s binding affinity and selectivity for ergosterol, potentially altering its antifungal efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: The parent compound, widely used as an antifungal agent.
Nystatin: Another polyene macrolide with similar antifungal properties.
Natamycin: A polyene antibiotic used in food preservation and antifungal treatments.
Uniqueness
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is unique due to the presence of the benzylidene group, which modifies its chemical properties and potentially its biological activity. This modification can lead to differences in pharmacokinetics, binding affinity, and antifungal efficacy compared to other polyene macrolides.
Propiedades
Número CAS |
136365-26-9 |
|---|---|
Fórmula molecular |
C60H87NO22 |
Peso molecular |
1174.3 g/mol |
Nombre IUPAC |
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[3-hydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C60H87NO22/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+ |
Clave InChI |
YYVJNIYMABZJJH-JUDDJSFDSA-N |
SMILES isomérico |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


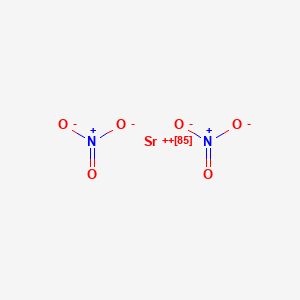
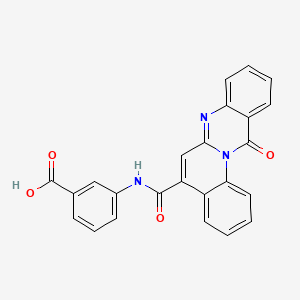

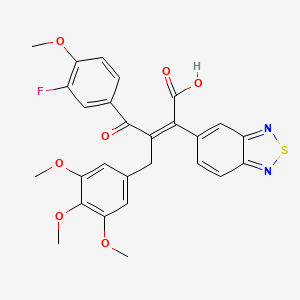

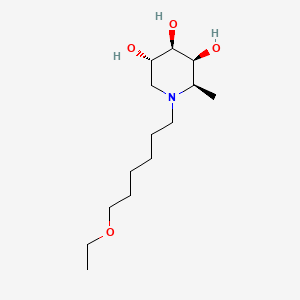
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
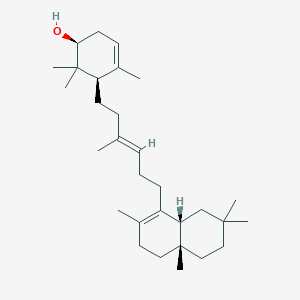

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
